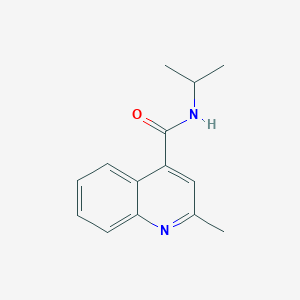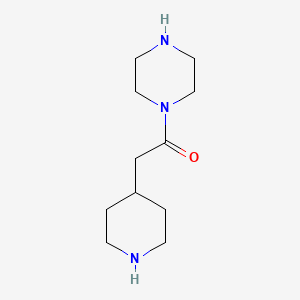
1-Piperazin-1-yl-2-piperidin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazin-1-yl-2-piperidin-4-ylethanone, also known as PPE, is a chemical compound that has been extensively studied for its potential use in scientific research. PPE is a synthetic compound that is primarily used as a precursor to other chemicals, but it also has some unique properties that make it an interesting compound to study. In
Mechanism of Action
The mechanism of action of 1-Piperazin-1-yl-2-piperidin-4-ylethanone is not well understood. It is believed to act as a central nervous system depressant, but the exact mechanism by which it does so is unclear. Some researchers have suggested that this compound may act by inhibiting the reuptake of certain neurotransmitters, such as dopamine and serotonin, while others have proposed that it may modulate the activity of ion channels in the brain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to reduce locomotor activity in mice, suggesting that it has a sedative effect. This compound has also been shown to have antinociceptive effects in rats, meaning that it can reduce pain sensitivity. Additionally, this compound has been shown to have anxiolytic effects, meaning that it can reduce anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Piperazin-1-yl-2-piperidin-4-ylethanone in lab experiments is its versatility. This compound can be used as a precursor to a wide range of compounds, which makes it a valuable building block for drug development. Additionally, this compound is a relatively stable compound, which makes it easy to handle in the lab. However, there are also some limitations to using this compound. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of future directions for research on 1-Piperazin-1-yl-2-piperidin-4-ylethanone. One area of interest is in the development of new drugs based on this compound. Researchers are exploring the potential of this compound-derived compounds for the treatment of a wide range of conditions, including depression, anxiety, and pain. Another area of interest is in the elucidation of the mechanism of action of this compound. By understanding how this compound works, researchers may be able to develop more effective drugs based on the compound. Finally, researchers are also exploring the potential of this compound as a tool for studying the central nervous system. By using this compound to modulate the activity of specific neurotransmitters or ion channels, researchers may be able to gain a better understanding of the underlying mechanisms of brain function.
Synthesis Methods
1-Piperazin-1-yl-2-piperidin-4-ylethanone is synthesized through a multistep process that involves the reaction of piperazine with 4-piperidone. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in a solvent, such as ethanol. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The overall yield of the synthesis is typically around 50%, which makes this compound a relatively expensive compound to produce.
Scientific Research Applications
1-Piperazin-1-yl-2-piperidin-4-ylethanone has a wide range of potential scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound is a precursor to a number of compounds that have been shown to have therapeutic potential, including antipsychotics, antidepressants, and analgesics. This compound has also been used as a building block for the synthesis of novel antibiotics and antifungal agents.
properties
IUPAC Name |
1-piperazin-1-yl-2-piperidin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h10,12-13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMZRKNMAFHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

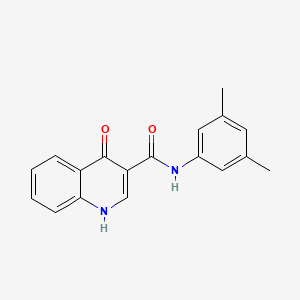
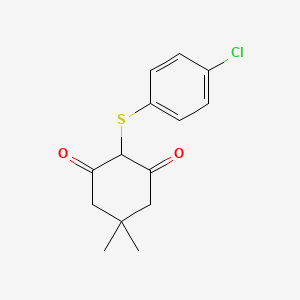
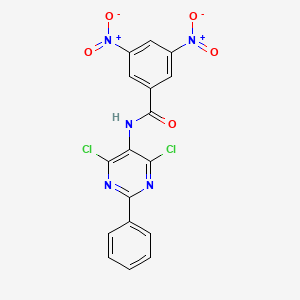

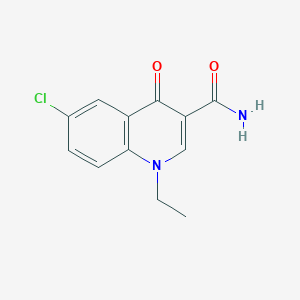
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)


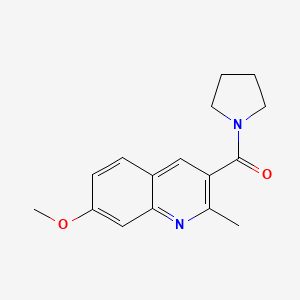
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-phenylurea](/img/structure/B7464657.png)
